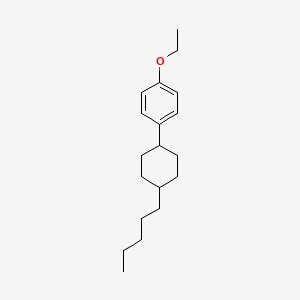

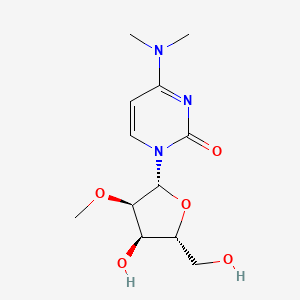

![molecular formula C10H11Cl2N B1352212 N-[(3,4-dichlorophenyl)methyl]cyclopropanamine CAS No. 90919-75-8](/img/structure/B1352212.png)

N-[(3,4-dichlorophenyl)methyl]cyclopropanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

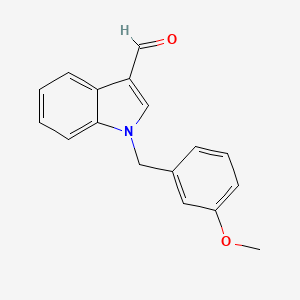

The IUPAC name for this compound is N-(3,4-dichlorobenzyl)cyclopropanamine . The InChI code is 1S/C10H11Cl2N/c11-9-4-1-7(5-10(9)12)6-13-8-2-3-8/h1,4-5,8,13H,2-3,6H2 .Physical And Chemical Properties Analysis

N-[(3,4-dichlorophenyl)methyl]cyclopropanamine is a liquid at room temperature . It has a molecular weight of 216.11 .Scientific Research Applications

1. Therapeutic Potential in CNS Disorders

N-[(3,4-dichlorophenyl)methyl]cyclopropanamine and its derivatives, as functionalized cyclopropanamine inhibitors of Lysine-specific demethylase 1 (LSD1), exhibit potential therapeutic applications in various central nervous system (CNS) disorders. These disorders include schizophrenia, Rett’s syndrome, fragile X syndrome, Alzheimer’s disease, epilepsy, and drug addiction. The inhibition of LSD1 leads to an increase in histone 3 methylation, which is linked to alterations in gene expression, suggesting a mechanism by which these compounds might exert therapeutic effects (Blass, 2016).

2. Industrial Synthesis and Pharmaceutical Applications

The compound, specifically in the form of sertraline hydrochloride, is recognized as an effective antidepressant. A novel industrial synthesis process for sertraline hydrochloride has been developed, showcasing the compound’s significance in the pharmaceutical industry. The process involves the use of N-[4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]-methanamine N-oxide as an intermediate, highlighting its stable nature and environmental compatibility (Vukics et al., 2002).

3. Material and Biochemical Studies

The compound and its metal complexes have been studied for their structural, thermal, and electrochemical properties. Notably, the metal complexes exhibit non-electrolytic nature and are characterized by reversible, irreversible, and quasi-reversible redox waves, hinting at potential applications in material sciences and catalysis (Dolaz et al., 2009).

Mechanism of Action

As a potent dopamine reuptake inhibitor, N-[(3,4-dichlorophenyl)methyl]cyclopropanamine likely works by increasing the levels of dopamine in the brain. This can help to alleviate symptoms of depression.

Safety and Hazards

This compound is classified as dangerous, with hazard statements H302 and H314 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Biochemical Analysis

Biochemical Properties

N-[(3,4-dichlorophenyl)methyl]cyclopropanamine plays a role in biochemical reactions by interacting with specific enzymes and proteins. It has been observed to bind to certain receptors and enzymes, influencing their activity. For instance, it may act as an inhibitor or activator of enzymes involved in metabolic pathways . The nature of these interactions can vary, but they often involve binding to the active site of the enzyme or receptor, altering its conformation and activity.

Cellular Effects

The effects of this compound on cells are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of signaling molecules, leading to changes in downstream signaling cascades . Additionally, it can affect the expression of genes involved in metabolic processes, thereby altering cellular metabolism. These effects can vary depending on the cell type and the concentration of the compound.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It may bind to enzymes, inhibiting or activating their activity, or interact with receptors, modulating their signaling pathways . These interactions can lead to changes in gene expression and cellular function. The exact mechanism of action can vary depending on the specific biomolecule it interacts with.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function . For instance, it may degrade over time, reducing its efficacy or leading to the formation of degradation products that have different biological activities. Long-term studies in vitro and in vivo can provide insights into these temporal effects.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, it may have beneficial effects, such as modulating enzyme activity or signaling pathways . At higher doses, it may exhibit toxic or adverse effects, such as disrupting cellular function or causing cell death. Threshold effects can be observed, where a certain concentration is required to elicit a biological response.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism . These interactions can influence metabolic flux and the levels of metabolites in the cell. Understanding these pathways can provide insights into the compound’s biological activity and potential therapeutic applications.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions can affect its localization and accumulation in different cellular compartments. The compound’s distribution can influence its biological activity and potential therapeutic effects.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function . It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization signals can influence the compound’s interactions with biomolecules and its overall biological activity.

properties

IUPAC Name |

N-[(3,4-dichlorophenyl)methyl]cyclopropanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl2N/c11-9-4-1-7(5-10(9)12)6-13-8-2-3-8/h1,4-5,8,13H,2-3,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARVDJBARMJFVNT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NCC2=CC(=C(C=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60405951 |

Source

|

| Record name | N-[(3,4-dichlorophenyl)methyl]cyclopropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60405951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

90919-75-8 |

Source

|

| Record name | N-[(3,4-dichlorophenyl)methyl]cyclopropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60405951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

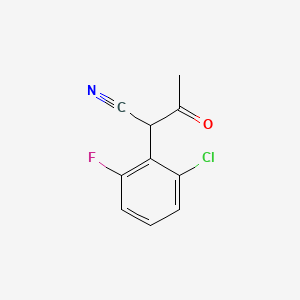

![2-[4-(Pyridin-2-yl)piperazin-1-yl]propanoic acid](/img/structure/B1352133.png)

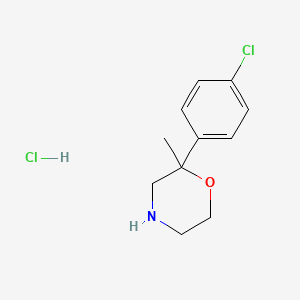

![3-[(2-Ethoxyphenoxy)methyl]piperidine](/img/structure/B1352136.png)

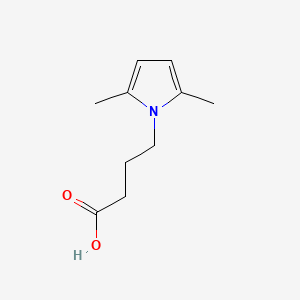

![3-[(2,3-Dichlorophenyl)amino]cyclohex-2-en-1-one](/img/structure/B1352142.png)

![1-[4-(Trifluoromethyl)phenyl]propan-2-amine hydrochloride](/img/structure/B1352146.png)

![2-{[(2-Methoxyethyl)amino]methyl}phenol](/img/structure/B1352166.png)